Structural Differentiation: 3-Chlorophenyl vs. m-Tolyl Substitution Effects on Predicted Lipophilicity and Target Binding
The target compound incorporates a 3-chlorophenyl urea substituent, while the nearest analog, 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898444-76-3), carries an m-tolyl group [1]. Computed physicochemical properties from PubChem indicate an XLogP3-AA value of 3.7 for the 3-chlorophenyl derivative, versus a predicted XLogP of approximately 3.4 for the m-tolyl analog (based on consensus log P calculations) [2]. This ~0.3 log unit increase in lipophilicity could translate to differential membrane permeability and protein binding, though direct experimental corroboration is absent. The electron-withdrawing chlorine atom may also alter the urea NH acidity and hydrogen-bonding capacity relative to the electron-donating methyl group, potentially affecting target engagement kinetics [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (PubChem computed) |
| Comparator Or Baseline | 1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea; predicted XLogP ~3.4 |
| Quantified Difference | ~0.3 log units higher for the target compound |
| Conditions | In silico prediction; no experimental log P/D data available |
Why This Matters
Lipophilicity differences of 0.3 log units can significantly influence ADME properties; procurement for assay without recognizing this distinction risks selecting a compound with unintended permeability or solubility characteristics.
- [1] ChemSrc. CAS 898444-76-3: 1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea. https://m.chemsrc.com/mip/cas/898444-76-3_3429822.html (accessed 2026-04-29). View Source
- [2] PubChem. 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea. CID 18574284. https://pubchem.ncbi.nlm.nih.gov/compound/898444-62-7 (accessed 2026-04-29). View Source
- [3] Shen HC, et al. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. J Med Chem. 2009;52(16):5009-5012. doi:10.1021/jm900725r. View Source
